molecular formula C18H21NO5 B5038321 1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene

1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene

Cat. No.: B5038321
M. Wt: 331.4 g/mol
InChI Key: DFZYTFFKRLUNPB-UHFFFAOYSA-N
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Description

1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene is an organic compound characterized by its complex aromatic structure It is a derivative of benzene, featuring both nitro and ethoxyphenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-ethoxyphenol with 1,4-dibromobutane to form 1-(4-bromobutoxy)-2-ethoxybenzene. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Reduction: 1-[4-(2-Ethoxyphenoxy)butoxy]-2-aminobenzene.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ethoxyphenoxy group may also play a role in the compound’s binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

    1-[4-(2-Methoxyphenoxy)butoxy]-2-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[4-(2-Propoxyphenoxy)butoxy]-2-nitrobenzene: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness: 1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the ethoxyphenoxy and nitro groups allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

1-[4-(2-ethoxyphenoxy)butoxy]-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-2-22-17-11-5-6-12-18(17)24-14-8-7-13-23-16-10-4-3-9-15(16)19(20)21/h3-6,9-12H,2,7-8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZYTFFKRLUNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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